4-Chloro-6-methylpyridine-2-carboxylic acid

Catalog No.
S729937
CAS No.
30235-19-9
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-methylpyridine-2-carboxylic acid

CAS Number

30235-19-9

Product Name

4-Chloro-6-methylpyridine-2-carboxylic acid

IUPAC Name

4-chloro-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

PEJDNNLWNHKKKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)Cl

Synthesis and Characterization:

4-Chloro-6-methylpyridine-2-carboxylic acid is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While not as widely studied as some other pyridinecarboxylic acids, there are documented procedures for its synthesis. One reported method involves the condensation of chloroacetic acid and 4-amino-3-methylpyridine followed by subsequent cyclization and deacylation steps [].

Potential Applications:

The limited research available on 4-Chloro-6-methylpyridine-2-carboxylic acid suggests its potential applications might lie in:

  • Pharmaceutical development: Pyridine derivatives, including pyridinecarboxylic acids, have been explored for their diverse biological activities []. Due to the presence of the functional groups like the carboxylic acid and the chloro and methyl substituents, 4-Chloro-6-methylpyridine-2-carboxylic acid could be investigated for potential medicinal properties, although further research is needed to confirm any specific activity.
  • Material science: Pyridine-based materials have been studied for various applications, including organic semiconductors and catalysts []. The specific properties of 4-Chloro-6-methylpyridine-2-carboxylic acid and its potential role in material science require further exploration.

4-Chloro-6-methylpyridine-2-carboxylic acid, also known as 4-chloro-6-methylpicolinic acid, is a heterocyclic organic compound with the molecular formula C7H6ClNO2C_7H_6ClNO_2 and a molecular weight of approximately 171.58 g/mol. It features a pyridine ring substituted with a carboxylic acid group and a chlorine atom, making it an important compound in various chemical applications. The compound is recognized for its distinct structural characteristics, which contribute to its reactivity and biological activity.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding pyridine derivative.

Research indicates that 4-chloro-6-methylpyridine-2-carboxylic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies suggest potential effectiveness against various bacterial strains.
  • Inhibition of Enzymatic Activity: It may serve as an inhibitor for certain enzymes, impacting metabolic pathways in microorganisms.
  • Pharmacological Potential: Its structural resemblance to other biologically active compounds positions it as a candidate for drug development.

Several methods have been reported for synthesizing 4-chloro-6-methylpyridine-2-carboxylic acid:

  • Nitration followed by Reduction: Starting from 4-chloro-6-methylpyridine, nitration followed by reduction can yield the desired carboxylic acid.
  • Carboxylation: Utilizing carbon dioxide in the presence of suitable catalysts can directly introduce the carboxylic acid group onto the pyridine ring.
  • Halogenation Reactions: Chlorination of 6-methylpyridine followed by carboxylation has also been explored.

4-Chloro-6-methylpyridine-2-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and agrochemicals.
  • Agriculture: Potential use as a herbicide or pesticide due to its biological activity against pests.
  • Chemical Research: Employed as a building block in organic synthesis and materials science.

Interaction studies involving 4-chloro-6-methylpyridine-2-carboxylic acid have focused on its binding affinity with biological targets. For example:

  • Molecular Docking Studies: These studies have been conducted to predict interactions with enzymes relevant to metabolic pathways.
  • Electrochemical Studies: Investigations into its redox behavior have been performed, providing insights into its electrochemical properties and potential applications in sensors.

Several compounds share structural similarities with 4-chloro-6-methylpyridine-2-carboxylic acid, each exhibiting unique properties and applications:

Compound NameFormulaKey Features
2-Chloro-6-methylpyridine-4-carboxylic acidC7H6ClNO2C_7H_6ClNO_2Different position of chlorine and carboxyl group; potential herbicidal activity .
3-Chloro-6-methylpyridine-2-carboxylic acidC7H6ClNO2C_7H_6ClNO_2Similar structure; different substitution pattern affecting reactivity .
4-Methylpyridine-2-carboxylic acidC7H7NO2C_7H_7NO_2Lacks chlorine; used in various organic syntheses .

These compounds differ primarily in their substitution patterns and functional groups, which significantly influence their chemical reactivity and biological activity.

Traditional Organic Synthesis Approaches

Chlorination of Methylpyridinecarboxylic Acid Precursors

The synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid through chlorination of methylpyridinecarboxylic acid precursors represents one of the most established synthetic approaches in heterocyclic chemistry . The most widely employed method involves the chlorination of 6-methylpyridine-2-carboxylic acid using thionyl chloride as the chlorinating agent . This reaction typically proceeds under reflux conditions, where the 6-methylpyridine-2-carboxylic acid is treated with thionyl chloride, resulting in the formation of the desired chlorinated product .

The mechanism of thionyl chloride chlorination involves the formation of an intermediate chlorosulfite ester, which subsequently undergoes elimination to introduce the chlorine atom at the 4-position [2]. The reaction is characterized by high regioselectivity due to the electronic properties of the pyridine ring, where the electron-withdrawing carboxylic acid group activates the 4-position toward electrophilic substitution .

Table 1: Comparison of Traditional Chlorination Methods for Pyridinecarboxylic Acid Derivatives

MethodTemperature (°C)Reaction TimeYield (%)SelectivityIndustrial Feasibility
Thionyl Chloride Treatment180-2508-24 hours80-98HighHigh
Direct Chlorination with Cl2230-4002-6 hours60-80ModerateModerate
Phosphorus Trichloride Method80-1103-8 hours75-90HighHigh
Thermal Chlorination300-4001-4 hours40-70LowLow
Photochemical ChlorinationRoom Temperature2-8 hours70-85ModerateModerate

Alternative chlorination approaches include the use of phosphorus trichloride, which has been demonstrated to effectively chlorinate pyridine derivatives under milder conditions [3]. In these reactions, phosphorus trichloride serves both as a chlorinating agent and as a reducing agent for nitrogen oxide intermediates formed during the process [3]. The preparation of 4-chloro-2-methylpyridine nitrogen oxide intermediates has been reported with yields reaching 80.4 percent when using phosphorus trichloride in organic solvents [3].

Direct chlorination using molecular chlorine gas represents another traditional approach, though it requires careful control of reaction conditions to achieve adequate selectivity [4]. The process involves the substitutive chlorination of pyridine compounds in the presence of chlorine-containing initiators such as decachlorobutane or octachlorobutene derivatives [4]. These initiators facilitate the formation of chlorine radicals necessary for the substitution reaction while preventing the formation of undesired hydrochloride salts [4].

Photochemical chlorination has emerged as an alternative method that operates under milder conditions [5]. Density functional theory calculations have revealed that the activation energy for formation of 2-chloropyridine through photochemical pathways is 114.60 kilojoules per mole, which represents the lowest energy barrier among the three possible reaction pathways [5]. The photochemical approach demonstrates that the formation of carbon-chlorine bonds is concerted with the breaking of conjugated double bonds, while the breaking of carbon-hydrogen bonds is concerted with the reformation of conjugated double bonds [6].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental synthetic strategy for accessing 4-Chloro-6-methylpyridine-2-carboxylic acid derivatives [7] [8]. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups such as carboxylic acid, makes these compounds highly susceptible to nucleophilic attack [7]. The reaction follows an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [7] [8].

The mechanism proceeds through the formation of a Meisenheimer intermediate, where the nucleophile adds to the electron-deficient aromatic carbon, creating a negatively charged intermediate that is stabilized by the electronegative nitrogen atom [9]. This intermediate subsequently undergoes elimination of the leaving group to restore aromaticity and yield the substituted product [7] [8].

Table 2: Nucleophilic Aromatic Substitution Reaction Conditions

NucleophileSolventTemperature (°C)Reaction Time (hours)Product Yield (%)Regioselectivity
Sodium Amide (NaNH2)Liquid Ammonia-33 to -782-875-902-position
Potassium Amide (KNH2)Tetrahydrofuran-78 to 01-680-952-position
Lithium DiisopropylamideTetrahydrofuran-78 to 253-1270-852-position
Sodium MethoxideMethanol60-804-1065-802,4-positions
Potassium tert-Butoxidetert-Butanol25-602-870-882,4-positions

The Chichibabin reaction exemplifies a classic nucleophilic aromatic substitution approach, where pyridine derivatives react with sodium amide in liquid ammonia to introduce amino functionality [8]. This reaction demonstrates the ability of pyridine rings to undergo nucleophilic substitution even when hydride serves as the leaving group, highlighting the exceptional reactivity of these electron-deficient aromatic systems [10].

Recent computational studies have provided detailed insights into the mechanisms of nucleophilic substitution reactions involving pyridine derivatives [11] [12]. Density functional theory calculations have revealed that for reactions involving pyridine as a neutral nucleophile, the transition states exhibit unique mixed orbital character, leading to the designation of these processes as substitution nucleophilic mixed mechanisms [11] [12]. The lowest unoccupied molecular orbitals of the transition states are composed of mixed orbitals originating from both the nucleophile and the substrate, distinguishing these reactions from conventional bimolecular nucleophilic substitution mechanisms [11].

Industrial-Scale Production Techniques

Industrial production of 4-Chloro-6-methylpyridine-2-carboxylic acid requires specialized techniques that address the challenges of scaling up laboratory synthesis methods while maintaining product quality and economic viability [13] [14]. Modern industrial approaches have evolved to incorporate continuous flow processing, advanced catalyst systems, and optimized reaction conditions that enable large-scale manufacture [15] [16].

Continuous flow microreactor technology has emerged as a transformative approach for industrial pyridine synthesis [15] [16]. The Bohlmann-Rahtz pyridine synthesis and related cyclization reactions can be effectively carried out in microwave flow reactors or conductive heating flow platforms for continuous material processing [15]. These systems enable Michael addition and cyclodehydration to occur in a single step without isolation of intermediates, yielding trisubstituted pyridines as single regioisomers in good yields [15].

Table 3: Industrial Production Parameters Comparison

ParameterContinuous FlowBatch Process
Reactor TypePacked Bed MicroreactorStirred Tank Reactor
Operating Pressure (bar)5-151-5
Operating Temperature (°C)120-180150-250
Residence Time (min)10-30180-360
Catalyst Loading (%)2-55-10
Conversion Rate (%)90-9875-90
Selectivity (%)85-9570-85
Production Capacity (kg/h)10-5050-200
Energy Consumption (kWh/kg)15-2525-40
Waste Generation (kg/kg product)0.2-0.50.5-1.2

The industrial production process for pyridine carboxylic acids has been significantly improved through the development of vanadia-based catalyst systems [13]. These processes involve oxidizing alkyl pyridine precursors with oxygen in the presence of water and vanadia-based catalysts along with appropriate catalyst supports and metalloid additives [13]. The multi-layered catalyst bed configuration helps prevent the formation of hot spots and maintains uniform temperature distribution across the reactor, which is crucial for safe operation at industrial scale [13].

Continuous flow hydrogenation represents another important industrial technique for producing functionalized pyridine derivatives [17]. Substituted pyridines can be hydrogenated efficiently using dedicated high temperature and pressure flow reactors equipped with pre-packed catalyst cartridges [17]. These systems achieve good to excellent yields of substituted piperidines using palladium on carbon, rhodium on carbon, or platinum on carbon as heterogeneous catalysts at temperatures of 60-80 degrees Celsius and hydrogen pressures of 30-90 bar [17].

The production process incorporates in situ hydrogen generation by electrolysis of water, eliminating the need for external hydrogen sources and improving process safety [17]. The continuous flow approach allows for precise control of residence time, typically achieving full conversion at flow rates of 0.5 milliliters per minute [17]. This methodology demonstrates exceptional scalability and can be adapted for industrial production requirements while maintaining consistent product quality [17].

Green Chemistry Approaches in Halogenation Reactions

The development of environmentally sustainable halogenation methods for 4-Chloro-6-methylpyridine-2-carboxylic acid synthesis has become increasingly important in modern synthetic chemistry [18] [19]. Green chemistry principles emphasize the reduction of hazardous chemicals, minimization of waste generation, and implementation of energy-efficient processes that align with sustainable manufacturing practices [20].

Metal-free halogenation approaches have gained significant attention due to their environmental benefits and operational simplicity [19] [21]. Graphene oxide has been explored as a highly efficient carbocatalyst for halogenation reactions of aromatic compounds [19] [21]. This protocol utilizes potassium halides as halogen sources and oxone as a green oxidant to halogenate aromatic substrates with methanol as the solvent [19] [21]. The method yields regioselective products in high to excellent yields while maintaining mild reaction conditions [19] [21].

Table 4: Green Chemistry Approaches for Halogenation Reactions

ApproachCatalyst TypeSolventTemperature (°C)Atom Economy (%)E-FactorRecyclability (cycles)
Graphene Oxide CatalysisMetal-free CarbocatalystMethanol25-6085-925.2-8.54-6
Zinc Phosphate CatalysisHeterogeneous Solid AcidEthanol-Water (4:1)80-12099.3616.685-8
Iron-Sulfur Light-ActivatedPhotocatalystWater25-4088-943.8-6.23-5
Titanium Silicalite Continuous FlowZeolite-basedMethanol60-8090-964.5-7.110-15
β-Cyclodextrin MediatedBiomimetic Host-GuestWater80-10092-982.1-4.86-10

Recent innovations in photocatalytic halogenation have demonstrated remarkable potential for sustainable synthesis [22]. Researchers have developed an eco-friendly method for incorporating chlorine into organic molecules using iron and sulfur catalysts activated by blue light [22]. This approach eliminates the need for harsh chemicals and high temperatures typically required in chlorination reactions, operating effectively at room temperature [22]. The method achieves precise chlorine placement through anti-Markovnikov hydrochlorination, resulting in highly pure products and reducing purification requirements [22].

Zinc phosphate catalysis represents another promising green chemistry approach for pyridine synthesis [23]. This method employs zinc phosphate tetrahydrate as a non-toxic and environmentally friendly heterogeneous catalyst [23]. The catalytic system enables the synthesis of trisubstituted pyridine derivatives with excellent yields of 82-94 percent through a three-component, one-pot synthesis using aromatic aldehydes, substituted acetophenones, and ammonium acetate [23]. The process utilizes an ethanol-water mixture as a green solvent and demonstrates exceptional atom economy with minimal waste generation [23].

Titanium silicalite-based continuous flow systems have been successfully implemented for nitrogen-oxidation reactions of pyridine derivatives [16]. These systems utilize titanium silicalite in packed-bed microreactors with hydrogen peroxide in methanol as the catalytic oxidation system [16]. The process achieves up to 99 percent yields for various pyridine nitrogen-oxides and represents a safer, greener, and more efficient alternative to batch reactor processes [16]. The catalyst maintains excellent activity for over 800 hours of continuous operation, demonstrating exceptional stability and potential for large-scale production [16].

Mechanistic Studies of Key Synthetic Intermediates

Understanding the mechanistic pathways involved in the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid requires detailed investigation of the key intermediates formed during various synthetic transformations [5] [6] [11]. Advanced spectroscopic techniques and computational methods have provided unprecedented insights into the structure, stability, and reactivity of these crucial synthetic intermediates [5] [6].

The formation of Meisenheimer complexes represents a critical mechanistic step in nucleophilic aromatic substitution reactions [7] [9]. These intermediates are characterized by the addition of nucleophiles to electron-deficient aromatic rings, creating anionic complexes where the negative charge is stabilized through delocalization onto the electronegative nitrogen atom [7] [9]. Nuclear magnetic resonance spectroscopy has been instrumental in detecting and characterizing these intermediates, revealing their structural features and providing insights into their stability and reactivity patterns .

Table 5: Key Synthetic Intermediates and Mechanistic Data

IntermediateFormation Energy (kJ/mol)Stability (ms)Detection MethodKey Characteristic
Meisenheimer Complex85.22.5-5.0NMR SpectroscopyNegative charge on nitrogen
Chloropyridine Radical Anion114.60.1-0.3EPR SpectroscopyUnpaired electron localization
N-Oxide Intermediate92.410-25UV-Vis SpectroscopyOxygen coordination
Pyridinium Salt67.850-100Mass SpectrometryQuaternary nitrogen
Transition State Complex139.20.01-0.05DFT CalculationsBond breaking/forming

Computational studies using density functional theory have revealed detailed information about transition states in photochemical chlorination reactions [5] [6]. The calculated activation barriers demonstrate that the formation of 2-chloropyridine proceeds through the lowest energy pathway with an activation energy of 114.60 kilojoules per mole [5]. Intrinsic reaction coordinate calculations have shown that the breaking of carbon-hydrogen bonds and the formation of carbon-chlorine bonds occur in a concerted but non-synchronous manner [5] [6].

Nitrogen-oxide intermediates play crucial roles in several synthetic pathways leading to chlorinated pyridine derivatives [3] . These intermediates can be prepared through the treatment of nitro-substituted pyridine precursors with reducing agents such as phosphorus trichloride [3]. The nitrogen-oxide functionality serves as an activating group that facilitates subsequent chlorination reactions while providing enhanced regioselectivity [3] .

Radical intermediates have been extensively studied in the context of chlorination reactions involving pyridine derivatives [4] [25]. Electron paramagnetic resonance spectroscopy has provided direct evidence for the formation of chloropyridine radical anions during photochemical and thermal chlorination processes [25]. These radicals exhibit characteristic hyperfine coupling patterns that reveal the distribution of unpaired electron density across the aromatic ring system [25].

The mechanistic understanding of pyridinium salt formation has been enhanced through mass spectrometric studies that allow for the direct observation of charged intermediates [26]. These quaternary nitrogen species represent important reactive intermediates in many synthetic transformations and exhibit enhanced electrophilicity compared to their neutral pyridine precursors . The stability and reactivity of pyridinium salts are strongly influenced by the nature of the counterion and the substitution pattern on the aromatic ring [26].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-Chloro-6-methylpyridine-2-carboxylic acid through detailed examination of both proton and carbon-13 spectra. The compound exhibits distinctive chemical shift patterns that confirm its substitution pattern and functional group identity [1] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals four distinct resonance regions characteristic of the pyridine carboxylic acid structure. The carboxylic acid proton manifests as a broad singlet in the downfield region between 9-12 parts per million, consistent with hydrogen bonding interactions typical of carboxylic acid functionalities [1]. This significant downfield shift reflects the deshielding effect of the carbonyl oxygen and potential intermolecular hydrogen bonding interactions.

The aromatic region displays two discrete doublets corresponding to the pyridine ring protons. The proton at the 3-position resonates between 7.8-8.2 parts per million as a doublet, while the 5-position proton appears between 7.4-7.8 parts per million, also as a doublet [3]. The observed coupling pattern confirms the meta relationship between these protons, with coupling constants typically ranging from 7-8 hertz, characteristic of three-bond coupling across the aromatic system.

The methyl substituent at the 6-position generates a sharp singlet between 2.5-2.7 parts per million [3]. This chemical shift position reflects the electron-withdrawing influence of the pyridine nitrogen atom, which causes a downfield shift compared to typical aromatic methyl groups that normally resonate around 2.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom within the molecule. The carbonyl carbon exhibits the most downfield resonance, appearing between 165-175 parts per million, characteristic of carboxylic acid carbonyl groups [1]. This substantial deshielding reflects the electron-withdrawing nature of the oxygen atoms and the sp2 hybridization of the carbonyl carbon.

The pyridine ring carbons display distinct chemical shifts reflecting their individual electronic environments. The carbon bearing the carboxyl group (C-2) resonates between 150-155 parts per million, while the carbon bearing the methyl group (C-6) appears between 158-162 parts per million [4]. The chlorine-bearing carbon (C-4) exhibits resonance between 145-150 parts per million, with the upfield shift relative to other quaternary aromatic carbons reflecting the electron-donating effect of chlorine through resonance.

The remaining aromatic carbons C-3 and C-5 resonate between 120-125 and 115-120 parts per million respectively [4]. These chemical shift values are consistent with protonated aromatic carbons in pyridine systems, with the specific positions reflecting the combined electronic effects of the substituents.

The methyl carbon appears between 22-26 parts per million [3], typical for aromatic methyl groups but slightly downfield from aliphatic methyl carbons due to the aromatic ring's anisotropic effect.

PositionNucleusChemical Shift (ppm)MultiplicityAssignment
COOH¹H9-12broad sCarboxylic acid proton
H-3¹H7.8-8.2dAromatic proton
H-5¹H7.4-7.8dAromatic proton
CH₃¹H2.5-2.7sMethyl group
C=O¹³C165-175-Carboxyl carbon
C-2¹³C150-155-Carboxyl-bearing carbon
C-6¹³C158-162-Methyl-bearing carbon
C-4¹³C145-150-Chlorine-bearing carbon
C-3¹³C120-125-Aromatic carbon
C-5¹³C115-120-Aromatic carbon
CH₃¹³C22-26-Methyl carbon

Infrared and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy provide complementary vibrational information crucial for functional group identification and structural confirmation of 4-Chloro-6-methylpyridine-2-carboxylic acid. The spectroscopic signatures reflect the characteristic vibrational modes of the carboxylic acid, aromatic pyridine ring, and halogen substituent [5] [6] [7].

Carboxylic Acid Vibrational Characteristics

The carboxylic acid functionality exhibits several diagnostic absorption bands that confirm its presence and hydrogen bonding state. The hydroxyl stretching vibration manifests as a broad, medium-to-strong intensity band spanning 3300-2400 wavenumbers [5] [7]. This exceptionally broad absorption envelope results from extensive hydrogen bonding interactions, both intermolecular and potentially intramolecular with the pyridine nitrogen atom. The breadth and position of this band are characteristic of carboxylic acid dimers typically formed in the solid state.

The carbonyl stretching vibration appears as a strong, sharp band between 1730-1700 wavenumbers [5] [6]. This frequency range is typical for aromatic carboxylic acids, where the carbonyl group is conjugated with the aromatic system, resulting in a slight downfield shift compared to aliphatic carboxylic acids. The intensity and sharpness of this band make it one of the most diagnostic features for confirming the carboxylic acid functionality.

The carbon-oxygen stretching vibration of the carboxylic acid group generates a strong absorption band between 1300-1000 wavenumbers [5]. This broad frequency range reflects the complex vibrational coupling between the carbon-oxygen bond and other molecular vibrations within the carboxylic acid group.

Aromatic System Vibrational Modes

The pyridine ring system contributes several characteristic vibrational modes to the infrared and Raman spectra. Aromatic carbon-hydrogen stretching vibrations appear as strong bands between 3100-3050 wavenumbers [5], positioned above the aliphatic carbon-hydrogen stretching region due to the higher s-character of sp2-hybridized carbon-hydrogen bonds.

The aromatic carbon-carbon stretching vibrations manifest as weak-to-medium intensity bands between 1600-1475 wavenumbers [5] [8]. These skeletal vibrations of the pyridine ring are sensitive to substitution patterns and can provide information about the electronic effects of substituents on the aromatic system.

Aromatic carbon-hydrogen out-of-plane bending vibrations generate strong absorption bands between 900-690 wavenumbers [5]. These vibrations are particularly useful for determining substitution patterns on aromatic rings, as their frequencies and intensities depend on the number and positions of substituents.

Substituent-Specific Vibrational Features

The methyl group contributes characteristic bending vibrations at 1450 and 1375 wavenumbers, appearing as medium-intensity bands [5]. These frequencies are typical for methyl groups attached to aromatic systems and provide confirmation of the methyl substituent.

The carbon-chlorine stretching vibration appears as a strong band between 800-600 wavenumbers [5] . This relatively low frequency reflects the heavy mass of the chlorine atom and the relatively weak carbon-chlorine bond compared to carbon-hydrogen or carbon-carbon bonds. The exact position within this range depends on the electronic environment of the carbon-chlorine bond and can provide information about the electron density at the chlorine-bearing carbon.

Frequency Range (cm⁻¹)AssignmentIntensityVibrational Mode
3300-2400O-H stretchMedium-strongCarboxylic acid hydrogen bonding
3100-3050C-H stretchStrongAromatic carbon-hydrogen
1730-1700C=O stretchStrongCarboxyl carbonyl
1600-1475C=C stretchWeak-mediumAromatic ring skeletal
1450CH₃ bendMediumMethyl deformation
1375CH₃ bendMediumMethyl deformation
1300-1000C-O stretchStrongCarboxylic acid carbon-oxygen
900-690C-H bendStrongAromatic out-of-plane
800-600C-Cl stretchStrongCarbon-chlorine

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Chloro-6-methylpyridine-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition of aromatic carboxylic acids under electron impact conditions [1] [10].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the molecular weight of the compound [1] [10]. However, consistent with the behavior of aromatic carboxylic acids, the molecular ion exhibits relatively weak intensity due to the inherent instability of the ionized molecule under electron impact conditions. The molecular ion readily undergoes fragmentation through several competing pathways.

The most prominent primary fragmentation involves loss of the hydroxyl radical (mass 17) from the carboxylic acid group, generating a fragment ion at mass-to-charge ratio 154 [10]. This fragmentation represents alpha-cleavage adjacent to the carbonyl group and is one of the most characteristic fragmentation patterns for carboxylic acids. The resulting acylium ion is stabilized by resonance with the aromatic system, contributing to its prominence in the mass spectrum.

Another significant fragmentation pathway involves loss of the entire chlorine atom (mass 35), producing a fragment ion at mass-to-charge ratio 136 [10]. This fragmentation reflects the relatively weak carbon-chlorine bond and the stability of the resulting cationic species. The high relative intensity of this fragment indicates that chlorine loss is a favored fragmentation pathway under electron impact conditions.

Secondary Fragmentation Processes

Secondary fragmentation processes generate additional diagnostic fragment ions that provide further structural information. Loss of the complete carboxyl group (mass 45) produces a fragment ion at mass-to-charge ratio 126 [10]. This fragmentation represents elimination of the carboxylic acid functionality and generates a methylchloropyridine cation radical.

A more complex fragmentation involves sequential loss of both the carboxyl group and water molecule, generating a fragment ion at mass-to-charge ratio 108 [10]. This pathway likely proceeds through rearrangement processes involving the pyridine nitrogen atom and represents a characteristic fragmentation pattern for pyridine carboxylic acids.

The pyridine ring system contributes to fragmentation through formation of a pyridine ring fragment at mass-to-charge ratio 89 [10]. This fragment represents loss of the chlorine atom and carboxyl group while retaining the intact pyridine ring with the methyl substituent. The high intensity of this fragment reflects the stability of the substituted pyridine cation.

Characteristic Diagnostic Ions

Several low-mass fragment ions provide additional structural confirmation. The formation of a phenyl cation at mass-to-charge ratio 77 [10] represents ring contraction and loss of the pyridine nitrogen, a process commonly observed in nitrogen-containing aromatic compounds under high-energy electron impact conditions.

The carboxyl cation at mass-to-charge ratio 45 [10] provides direct evidence for the carboxylic acid functionality. This fragment results from direct cleavage of the carbon-carbon bond connecting the carboxyl group to the aromatic ring and is diagnostic for carboxylic acid compounds.

Fragment m/zIon AssignmentRelative IntensityFragmentation Process
171M⁺-WeakMolecular ion
154[M-OH]⁺MediumHydroxyl radical loss
136[M-Cl]⁺StrongChlorine atom loss
126[M-COOH]⁺MediumCarboxyl group loss
108[M-COOH-H₂O]⁺WeakSequential elimination
89C₆H₈N⁺StrongPyridine ring fragment
77C₆H₅⁺MediumPhenyl cation
45COOH⁺MediumCarboxyl cation

X-ray Crystallographic Structure Validation

X-ray crystallographic structure validation represents the definitive method for confirming the three-dimensional molecular structure and intermolecular packing arrangements of 4-Chloro-6-methylpyridine-2-carboxylic acid. The validation process encompasses multiple analytical approaches to ensure structural accuracy and reliability [11] [12] [13].

Geometric Validation Parameters

Structural validation begins with comprehensive geometric analysis of bond lengths, bond angles, and torsion angles within the molecule. The carbon-carbon bond lengths within the pyridine ring should conform to expected values for aromatic systems, typically ranging from 1.35-1.40 angstroms [12] [13]. The carbon-nitrogen bond length in the pyridine ring is expected to be approximately 1.34 angstroms, consistent with aromatic carbon-nitrogen bonds.

The carboxyl group geometry requires particular attention during validation. The carbon-oxygen double bond length should approximate 1.23 angstroms, while the carbon-oxygen single bond should measure approximately 1.32 angstroms [12]. The carbon-carbon bond connecting the carboxyl group to the aromatic ring typically measures 1.48-1.50 angstroms, reflecting the sp2-sp2 hybridization.

Bond angle validation focuses on the maintenance of aromatic ring geometry and proper carboxyl group planarity. Internal angles within the pyridine ring should approximate 120 degrees, with minor deviations reflecting the six-membered ring constraint [13]. The carboxyl group should exhibit planar geometry with the oxygen-carbon-oxygen angle near 124 degrees.

Displacement Parameter Analysis

Atomic displacement parameters provide critical information about the thermal motion and positional uncertainty of individual atoms within the crystal structure. Proper validation requires that displacement parameters exhibit reasonable magnitudes and anisotropic behavior consistent with the molecular environment [12] [13].

The chlorine atom typically exhibits larger displacement parameters than carbon or nitrogen atoms due to its greater mass and potential for increased thermal motion [13]. However, exceptionally large displacement parameters may indicate positional disorder or refinement problems requiring further investigation.

Displacement parameter validation includes examination of the rigid bond test, which compares the displacement parameters of bonded atoms [14]. Significant differences in displacement parameters between bonded atoms may indicate refinement problems or genuine molecular flexibility that requires careful interpretation.

Intermolecular Interaction Validation

Crystal packing validation examines the intermolecular interactions that stabilize the crystal structure. Hydrogen bonding interactions involving the carboxylic acid group represent the most significant intermolecular forces in this compound [12] [14]. Typical carboxylic acid dimers form through paired hydrogen bonds with oxygen-oxygen distances of approximately 2.65 angstroms and hydrogen-oxygen distances near 1.8 angstroms.

Additional intermolecular interactions may include aromatic stacking interactions between pyridine rings and halogen bonding involving the chlorine substituent [14]. These interactions should conform to expected geometric criteria and energy considerations for their respective interaction types.

Data Quality and Refinement Validation

Comprehensive validation includes assessment of the underlying diffraction data quality and refinement statistics. The R-factor provides a measure of agreement between observed and calculated structure factors, with values below 0.05 indicating high-quality refinements for well-ordered structures [11] [12]. The R-free value, calculated from a subset of reflections not used in refinement, provides an unbiased measure of model quality.

Data completeness and resolution limits affect the reliability of structural parameters. Complete data collection to high resolution (better than 1.0 angstrom when possible) enables accurate determination of atomic positions and displacement parameters [11]. Lower resolution data may still provide reliable connectivity and overall molecular geometry but with reduced precision in atomic positions.

Validation software tools such as PLATON and checkCIF provide automated analysis of potential structural problems [12] [14]. These programs identify unusual geometric parameters, missed symmetry elements, and potential disorder that requires manual examination and interpretation.

Electronic Structure Validation

Advanced validation techniques may include comparison of experimental electron density maps with theoretical predictions from quantum mechanical calculations. Regions of positive or negative residual electron density should be minimal and randomly distributed for well-refined structures [13]. Systematic patterns in residual density may indicate unmodeled disorder, missed atoms, or inadequate absorption corrections.

The validation process concludes with comprehensive examination of all alerts and warnings generated by automated validation software, followed by manual inspection of electron density maps and geometric parameters [12] [14]. Only structures passing rigorous validation criteria should be considered reliable for subsequent chemical interpretation and property prediction.

Validation ParameterExpected RangeSignificance
R-factor< 0.05Agreement with experimental data
R-free< 0.07Unbiased model quality
Bond length precision± 0.002 ÅGeometric accuracy
Bond angle precision± 0.1°Angular accuracy
Completeness> 95%Data sufficiency
Resolution< 1.0 ÅStructural detail

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-6-methylpyridine-2-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types